B600295 3-Dehydrotrametenolic acid CAS No. 29220-16-4

3-Dehydrotrametenolic acid

Cat. No. B600295
CAS RN: 29220-16-4
M. Wt: 454.695
InChI Key:
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Description

3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos . It is known to be a lactate dehydrogenase (LDH) inhibitor . DTA promotes adipocyte differentiation in vitro and acts as an insulin sensitizer in vivo . It also induces apoptosis and has anticancer activity .


Molecular Structure Analysis

The molecular formula of 3-Dehydrotrametenolic acid is C30H46O3 . The IUPAC name is (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid .


Physical And Chemical Properties Analysis

The molecular weight of 3-Dehydrotrametenolic acid is 454.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass is 454.34469533 g/mol .

Scientific Research Applications

Application 1: Dermatology - Skin Barrier Function Improvement

  • Scientific Field : Dermatology
  • Summary of the Application : DTA, a lanostane-type triterpene acid isolated from Poria cocos Wolf (Polyporaceae), has been studied for its effects on skin barrier function . The study focused on the effects of DTA on skin hydration and keratinocyte differentiation .
  • Methods of Application or Experimental Procedures : The study was conducted in vitro using the human keratinocyte cell line HaCaT cells . The effects of DTA on the expression of natural moisturizing factor-related genes and keratinocyte differentiation markers were investigated . The regulatory mechanisms of DTA were examined using Western blotting, luciferase-reporter assays, and RT-PCR .
  • Results or Outcomes : DTA increased the mRNA expression of natural moisturizing factor-related genes, such as HAS-2, HAS-3, and AQP3 in HaCaT cells . It also upregulated the mRNA expression of various keratinocyte differentiation markers, including TGM-1, involucrin, and caspase-14 . Moreover, the protein expression of HAS-2, HAS-3, and TGM-2 were significantly increased by DTA . The regulatory effects of DTA on skin hydration and keratinocyte differentiation were found to be mediated by the MAPK/AP-1 and IκBα/NF-κB pathways .

Application 2: Drug Delivery - Oral Delivery Mediator

  • Scientific Field : Drug Delivery
  • Summary of the Application : DTA has been identified as a potential mediator for oral drug delivery . The study focused on the ability of DTA to facilitate the delivery of drugs through the gastrointestinal (GI) tract .
  • Methods of Application or Experimental Procedures : The study investigated the assembly of DTA nanoparticles (NPs) through hydrogen bonding and their ability to penetrate the GI tract via the apical sodium-dependent bile acid transporter .
  • Results or Outcomes : The study found that DTA NPs could effectively penetrate the GI tract, suggesting their potential as a mediator for oral drug delivery .

Application 2: Drug Delivery - Oral Delivery Mediator

  • Scientific Field : Drug Delivery
  • Summary of the Application : DTA has been identified as a potential mediator for oral drug delivery . The study focused on the ability of DTA to facilitate the delivery of drugs through the gastrointestinal (GI) tract .
  • Methods of Application or Experimental Procedures : The study investigated the assembly of DTA nanoparticles (NPs) through hydrogen bonding and their ability to penetrate the GI tract via the apical sodium-dependent bile acid transporter .
  • Results or Outcomes : The study found that DTA NPs could effectively penetrate the GI tract, suggesting their potential as a mediator for oral drug delivery .

Future Directions

DTA could be a promising ingredient in cosmetics for moisturizing and increased skin barrier function . Its effects on skin barrier function are still being studied, and more research is needed to fully understand its potential benefits .

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLAAZRZNKRRY-GIICLEHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dehydrotrametenolic acid

Citations

For This Compound
13
Citations
HM Kang, SK Lee, DS Shin, MY Lee, DC Han, NI Baek… - Life Sciences, 2006 - Elsevier
The screening of natural products that preferentially inhibit growth of H-ras transformed rat2 cells vs. rat2 cells was performed to identify H-ras specific growth inhibitor. A lanostane-type …
Number of citations: 38 www.sciencedirect.com
S Li, J Zhang, S Li, C Liu, S Liu… - Journal of separation …, 2017 - Wiley Online Library
Stroke is one of the most common diseases worldwide. Lactate dehydrogenase inhibitors are widely used in the treatment of ischemic stroke, with natural products considered a …
L Han, X Cao, Z Chen, X Guo… - BMC …, 2020 - bmccomplementmedtherapies …
… 3-Dehydrotrametenolic acid has the highest docking score with PTEN/MTDH, and cinnamic acid has the lowest docking score with PTEN/MTDH. The docking score of paeonol with …
Y Yang, L Li, N Li, F Li, W Fan, Y He, Z Wang, L Yang - Analyst, 2022 - pubs.rsc.org
Poria cocos, with medicinal and edible properties, contains multiple chemical components that pose difficulties in its quality control. Herein, we established a simple thin-layer …
Number of citations: 4 pubs.rsc.org
Y Gao, H Yan, R Jin, P Lei - Pharmaceutical biology, 2016 - Taylor & Francis
Context: Triterpenes from Poria cocos Wolf (Polyporaceae) have been used to treat various diseases in traditional Chinese medicine. However, the antiepileptic effects and mechanism …
Number of citations: 26 www.tandfonline.com
Y Ling, Z Li, M Chen, Z Sun, M Fan… - Phytochemical …, 2013 - Wiley Online Library
Introduction Cong‐Ming‐Tang (CMT), named smart‐soup in English, is a well‐known traditional Chinese medicine formula for the treatment of amnesia in China. However, the isolation, …
V Costanzo, M Gilhen-Baker… - Future …, 2022 - Future Medicine
… Other metabolites, like scutigeral (Supplementary Figure 1) and 3-dehydrotrametenolic acid have demonstrated analgesic and antiglycemic effects, respectively. Additionally, other …
Number of citations: 4 www.futuremedicine.com
M Yu, X Xu, N Jiang, W Wei, F Li, L He, X Luo - Journal of …, 2017 - Elsevier
… In previous studies, five triterpenoid constituents included dehydropachymic acid, pachymic acid, poricoic acid A, 3-epidehydrotumulosic acid and 3-dehydrotrametenolic acid, were …
Number of citations: 18 www.sciencedirect.com
Y Zhang, Y Cheng, Z Liu, L Ding, T Qiu, L Chai… - … of Chromatography B, 2017 - Elsevier
… 92 and 95 were firmly identified to be dehydrotumulosic acid, proicoic acid A, proicoic acid B, polyporenic acid C, dehydropachymic acid, pachymic acid and 3-dehydrotrametenolic acid …
Number of citations: 25 www.sciencedirect.com
L Han, Q Lv, X Guo, K Guo, R Du, F Li, X Zhao… - Holistic Integrative …, 2022 - Springer
… -dinorolean-12,20(29)-dien-28-oic acid) had the highest number of targets, followed by G1 (16α-hydroxy trametenolic acid), G16 (mudanpioside F), and G2 (3-dehydrotrametenolic acid)…
Number of citations: 2 link.springer.com

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